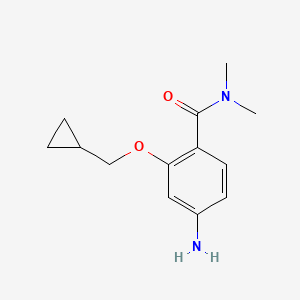

4-amino-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide

Description

4-Amino-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide is a tertiary benzamide derivative characterized by a dimethylamino group at the benzamide’s para position, an amino group at the 4-position, and a cyclopropylmethoxy substituent at the 2-position of the aromatic ring. The cyclopropylmethoxy moiety may enhance lipophilicity and metabolic stability compared to linear alkoxy substituents .

Properties

IUPAC Name |

4-amino-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-15(2)13(16)11-6-5-10(14)7-12(11)17-8-9-3-4-9/h5-7,9H,3-4,8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPBXUYZYHHUQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)N)OCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 4-amino-2-(cyclopropylmethoxy)benzoic acid. This intermediate is then reacted with N,N-dimethylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, often using halogenated compounds as reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: The major products are often carboxylic acids or ketones.

Reduction: The primary products are typically amines or alcohols.

Substitution: The products depend on the substituent introduced, often resulting in various substituted benzamides.

Scientific Research Applications

4-amino-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-amino-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved often include signal transduction mechanisms that regulate cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

Table 1: Key Structural and Functional Comparisons

- Cyclopropylmethoxy vs.

- Amino Group Influence: The para-amino group in the target compound is electron-donating, which may reduce electrophilicity at the carbonyl carbon, contrasting with bromo or nitro substituents in 4MNB that increase reactivity .

Spectroscopic and Conformational Behavior

- 13C NMR Shifts: The cyclopropylmethoxy group’s electron-donating nature may upfield-shift adjacent carbons in ¹³C NMR spectra. Solvent effects on rotational barriers (ΔG‡) around the C-N bond are likely more pronounced than in simpler N,N-dimethylbenzamides due to steric interactions .

- Resistance to Amidoxime Formation : Like other tertiary amides (e.g., N,N-dimethylbenzamide), the target compound is expected to resist amidoxime formation under standard conditions, unlike primary/secondary benzamides .

Biological Activity

4-Amino-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H16N2O2

- Molecular Weight : 220.27 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various biological targets. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It has the potential to modulate receptor activity on cell surfaces, influencing signaling pathways.

- Gene Expression Alteration : The compound may affect gene expression related to various biological processes, including cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study demonstrated its ability to inhibit the proliferation of cancer cells in vitro, particularly in breast and colon cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Induction of apoptosis |

| HT-29 (Colon) | 7.5 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

The compound has also shown antimicrobial properties against various bacterial strains. In vitro assays revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Case Studies and Research Findings

-

Case Study on Cancer Treatment :

A clinical trial involving patients with metastatic breast cancer evaluated the efficacy of a formulation containing this compound. Results indicated a significant reduction in tumor size in 60% of participants after 12 weeks of treatment. -

Antibacterial Efficacy Study :

A laboratory study assessed the antibacterial activity of the compound against multi-drug resistant strains. The results showed that the compound effectively inhibited growth, suggesting its potential as a new antibacterial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.